molecular formula C15H15N3O2 B2782677 Tert-butyl 2-cyano-2-quinoxalin-2-ylacetate CAS No. 2108326-25-4

Tert-butyl 2-cyano-2-quinoxalin-2-ylacetate

Cat. No.: B2782677
CAS No.: 2108326-25-4
M. Wt: 269.304
InChI Key: KZTSTUNOPIOPOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 2-cyano-2-quinoxalin-2-ylacetate is an organic compound with the molecular formula C15H15N3O2 and a molecular weight of 269.304. It belongs to the class of heterocyclic organic compounds, specifically quinoxalines, which are known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-cyano-2-quinoxalin-2-ylacetate typically involves the condensation of tert-butyl-substituted isatins with benzene-1,2-diamine or thiosemicarbazide. This reaction is carried out under controlled conditions to ensure the formation of the desired product . Another method involves the transesterification of β-keto esters, which is a useful transformation in organic synthesis. This process can be carried out using various catalysts and under different reaction conditions to achieve high yields .

Industrial Production Methods

Industrial production of this compound may involve large-scale transesterification processes, utilizing commercially available methyl and ethyl esters as starting materials. The reaction conditions are optimized to ensure minimal environmental impact and high efficiency .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-cyano-2-quinoxalin-2-ylacetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form quinoxaline derivatives.

    Reduction: Reduction reactions can convert it into different quinoxaline-based compounds.

    Substitution: It can undergo substitution reactions, where functional groups are replaced with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions include various quinoxaline derivatives, which have significant applications in medicinal chemistry and other fields .

Scientific Research Applications

Tert-butyl 2-cyano-2-quinoxalin-2-ylacetate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: Quinoxaline derivatives are known for their biological activities, including antifungal, antibacterial, and antiviral properties.

    Medicine: These compounds are investigated for their potential use in treating various diseases, including cancer and infectious diseases.

    Industry: They are used in the development of agrochemicals and other industrial products

Mechanism of Action

The mechanism of action of tert-butyl 2-cyano-2-quinoxalin-2-ylacetate involves its interaction with molecular targets and pathways in biological systems. Quinoxaline derivatives exert their effects through various mechanisms, including inhibition of enzymes, interaction with DNA, and modulation of cellular pathways. These interactions lead to the compound’s biological activities, such as antimicrobial and anticancer effects .

Comparison with Similar Compounds

Similar Compounds

    Quinazoline-2,4(1H,3H)-diones: These compounds are structurally similar and have applications in medicinal chemistry.

    Indolo[2,3-b]quinoxalines: These compounds share a similar quinoxaline core and have significant biological activities.

Uniqueness

Tert-butyl 2-cyano-2-quinoxalin-2-ylacetate is unique due to its specific tert-butyl and cyano functional groups, which enhance its lipophilicity and biological activity. This makes it a valuable compound in the development of new drugs and industrial products .

Properties

IUPAC Name

tert-butyl 2-cyano-2-quinoxalin-2-ylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2/c1-15(2,3)20-14(19)10(8-16)13-9-17-11-6-4-5-7-12(11)18-13/h4-7,9-10H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZTSTUNOPIOPOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(C#N)C1=NC2=CC=CC=C2N=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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